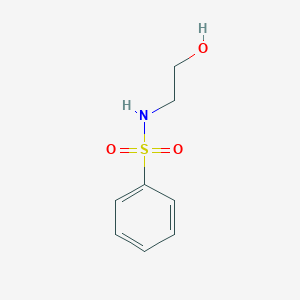

N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B185117

Key on ui cas rn:

59724-42-4

M. Wt: 201.25 g/mol

InChI Key: QHUJTQAJBPYVQF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06624218B2

Procedure details

128.3 g of 2-ethanolamine (2.1 mol) and 150 g of water are introduced into a 1 liter reactor equipped with a thermostatically-controlled jacket, a stirrer and a dropping funnel. 353 g of benzenesulphonyl chloride (2 mol) are introduced into the dropping funnel. The reactor is heated to approximately 60° C. and the benzenesulphonyl chloride is then allowed to run dropwise into the reactor at the rate of approximately 3 ml/min. The exothermicity of the reaction is thus controlled and the temperature changes to reach 70 to 75° C. at the end of addition. The pH is prevented from falling below 9 by gradual addition of a 20% solution of sodium hydroxide in water. After a few hours, the reaction is complete. The reaction mixture is then extracted with a third water-insoluble solvent, such as ethyl acetate. This organic phase is collected. The aqueous phase is extracted and the combined organic phases are distilled under vacuum in order to remove the extraction solvent. 384 g of N-(2-hydroxyethyl)benzenesulphonamide are thus obtained, i.e. a yield of 95.5% with a purity of greater than 99%. This product, which is liquid at room temperature, is characterized by IR spectroscopy and NMR spectro-scopy, as well as by GC and HPLC analysis.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

95.5%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH2:4])[CH2:2][OH:3].[C:5]1([S:11](Cl)(=[O:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-].[Na+]>O>[OH:3][CH2:2][CH2:1][NH:4][S:11]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:13])=[O:12] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

128.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CO)N

|

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

353 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)Cl

|

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a thermostatically-controlled jacket, a stirrer and a dropping funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the temperature changes to reach 70 to 75° C. at the end of addition

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After a few hours

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture is then extracted with a third water-insoluble solvent, such as ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This organic phase is collected

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase is extracted

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the combined organic phases are distilled under vacuum in order

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the extraction solvent

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCNS(=O)(=O)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 384 g | |

| YIELD: PERCENTYIELD | 95.5% | |

| YIELD: CALCULATEDPERCENTYIELD | 95.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |